molecular formula C23H19N3O5 B11702670 4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11702670
M. Wt: 417.4 g/mol
InChI Key: HRQJQIOUEPCAFW-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxy, methyl, and nitro groups, along with a benzoxazole moiety, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the coupling of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 4-methoxy-3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane or tetrahydrofuran, and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Reduction: Formation of 4-amino-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-carboxybenzamide: Similar structure but with a carboxylic acid group instead of a nitro group.

Uniqueness

The presence of both a nitro group and a benzoxazole moiety in 4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C23H19N3O5/c1-13-4-8-20-18(10-13)25-23(31-20)16-6-5-14(2)17(11-16)24-22(27)15-7-9-21(30-3)19(12-15)26(28)29/h4-12H,1-3H3,(H,24,27)

InChI Key

HRQJQIOUEPCAFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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